

Introduction: The Strategic Value of Fluorinated Boronic Acids in Drug Design

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Compound of Interest

Compound Name: (5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid

Cat. No.: B1521881

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In the landscape of pharmaceutical research, the strategic incorporation of fluorine and boronic acid moieties into molecular scaffolds has become a cornerstone of rational drug design.[1][2] Fluorine's unique stereochemical properties can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1] Simultaneously, the boronic acid functional group serves as an exceptionally versatile handle for constructing complex molecular architectures, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3]

(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid emerges as a highly valuable reagent at the confluence of these principles. It provides a trifunctional platform: the boronic acid for C-C bond formation, the fluorine atom to impart favorable pharmacokinetic properties, and a substituted carbamoyl group that can modulate solubility and provide an additional vector for molecular interactions.[4][5] This guide delves into the technical specifics of this compound, offering a holistic view of its role as a critical intermediate in the synthesis of novel therapeutics.

Note on Nomenclature: The specified CAS number 874289-51-7 corresponds to the (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid isomer. This document will exclusively refer to this isomer.

Physicochemical Properties and Analytical Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application.

Property	Value	Source(s)
CAS Number	874289-51-7	[6][7][8]
Molecular Formula	C ₁₁ H ₁₅ BFNO ₃	[6][8]
Molecular Weight	239.05 g/mol	[6]
Synonyms	5-(tert-Butylcarbamoyl)-2-fluorobenzeneboronic acid	[6][9]
Appearance	Powder or liquid	[8]
Purity	≥95-98%	[6][7]
Storage	2-8°C, store locked up in a tightly closed container	[6][10]

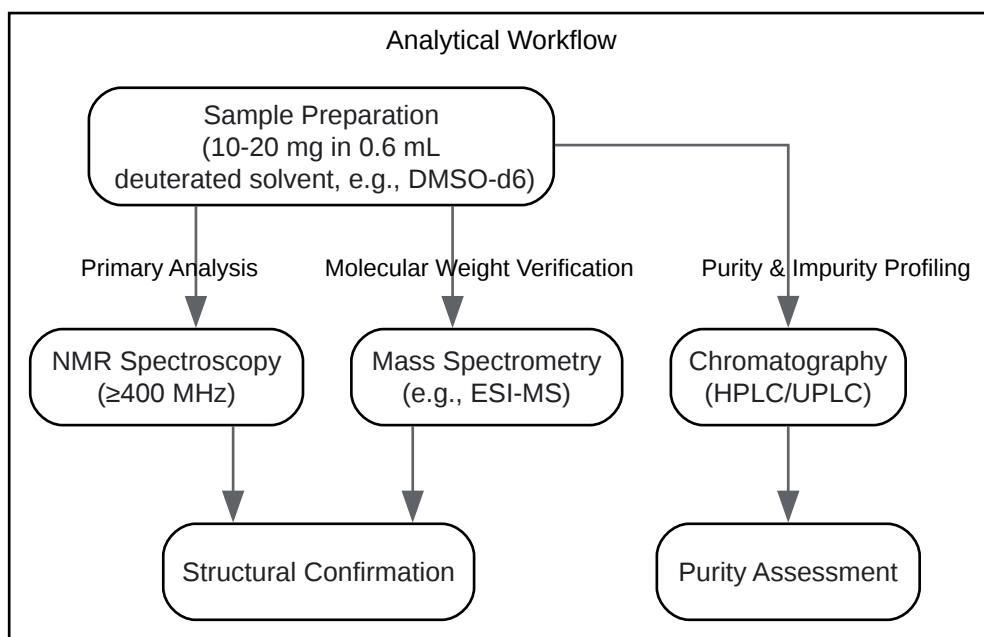
Structural Insights

The molecule's utility is derived from its distinct functional domains:

- Fluorophenyl Ring: The electron-withdrawing fluorine atom ortho to the boronic acid can modulate the electronic properties of the ring, influencing reactivity in cross-coupling reactions and often enhancing metabolic stability in the final product.[1][5]
- Boronic Acid Group: As a Lewis acid, this group is the reactive center for palladium-catalyzed cross-coupling.[3] Its equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form is pH-dependent and crucial for the transmetalation step in the Suzuki-Miyaura reaction.[3]
- N-tert-Butylcarbamoyl Group: This bulky, lipophilic group para to the fluorine can significantly influence the solubility profile of the molecule and its derivatives.[4] It also provides hydrogen bond donor and acceptor sites, which can be critical for target engagement in a drug molecule.

Analytical Workflow

Confirming the identity and purity of (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is critical. A multi-technique approach is recommended.



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Caption: Recommended workflow for analytical characterization.

Detailed Protocol: NMR Spectroscopic Analysis

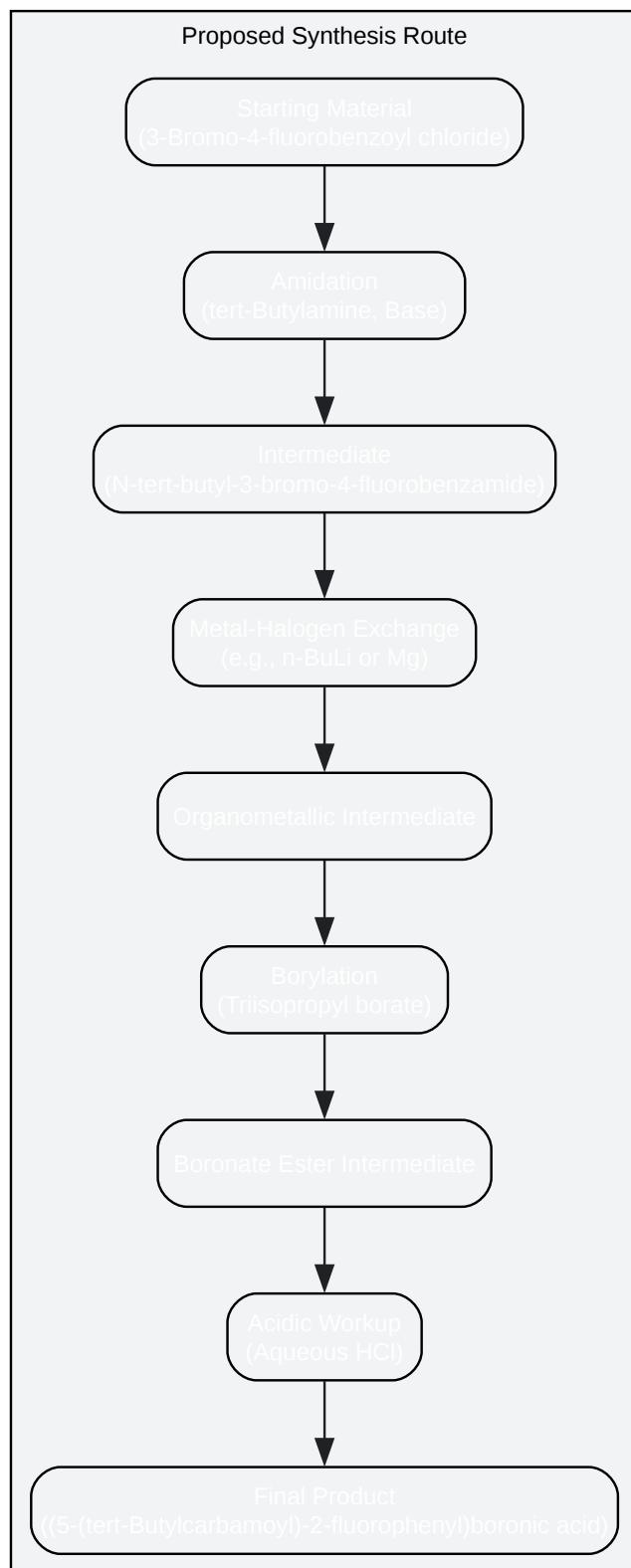
Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural elucidation of this compound.[11]

- Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO is often preferred for boronic acids due to its ability to solubilize the compound and resolve the exchangeable B(OH)₂ and N-H protons.[11]
- ¹H NMR: Acquire a standard one-dimensional proton spectrum.

- Expected Signals: Aromatic protons will appear in the δ 7.0-8.0 ppm range, showing characteristic coupling patterns influenced by the fluorine atom. The tert-butyl group will present as a sharp singlet around δ 1.3 ppm. The N-H proton of the amide and the two -OH protons of the boronic acid will appear as broad singlets, with chemical shifts that are concentration and solvent-dependent.
- ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum.
 - Expected Signals: Aromatic carbons will appear between δ 100-165 ppm. Carbons bonded to fluorine will exhibit large ^{1}JCF coupling constants. The carbon atom attached to the boron (C-B) will often show a broad signal due to the quadrupolar relaxation of the boron nucleus.[11]
- ^{19}F NMR: Acquire a proton-decoupled ^{19}F spectrum.
 - Expected Signal: A single resonance is expected, typically in the range of δ -110 to -140 ppm, characteristic of a fluorine atom on a benzene ring.[11]
- ^{11}B NMR: This experiment directly probes the boron nucleus.
 - Causality & Expertise: ^{11}B NMR is crucial for verifying the integrity of the boronic acid group. A signal between δ 28-34 ppm is characteristic of a trigonal arylboronic acid. Broadening of this signal can indicate equilibria with the tetrahedral boronate ester or anhydride forms. Using quartz NMR tubes is recommended to avoid background signals from borosilicate glass tubes.[11][12]

Plausible Synthesis Pathway

While specific manufacturer synthesis routes are proprietary, a chemically sound and common method for preparing arylboronic acids involves the reaction of an organometallic intermediate with a borate ester, followed by hydrolysis.[13][14]



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Caption: A plausible retrosynthetic pathway for the target compound.

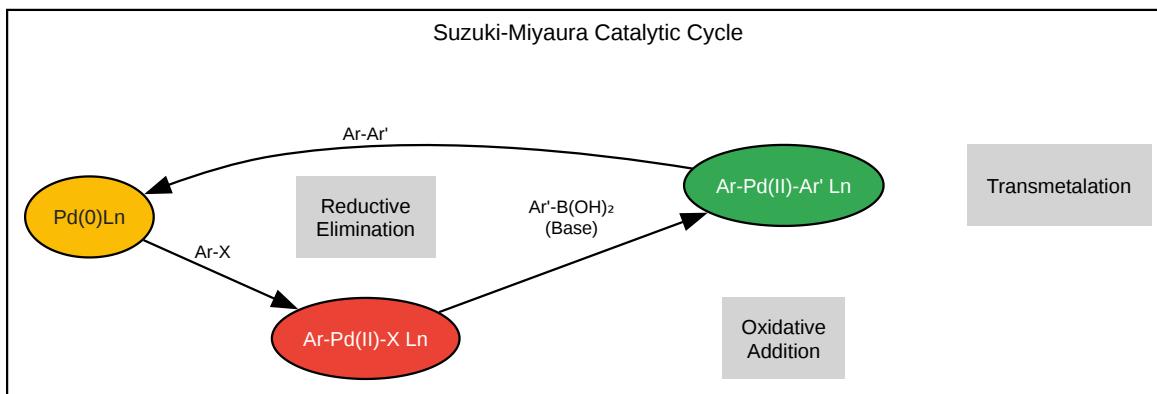
Detailed Protocol: Synthesis via Organolithium Intermediate

This protocol describes a representative synthesis. Self-Validation: Each step must be monitored (e.g., by TLC or LC-MS) to ensure completion before proceeding.

- Amide Formation: In a dry, inert atmosphere flask, dissolve 3-bromo-4-fluorobenzoic acid (1.0 equiv) in a suitable anhydrous solvent like dichloromethane (DCM). Cool to 0°C. Add oxalyl chloride (1.2 equiv) and a catalytic amount of DMF to form the acid chloride in situ. After stirring for 1-2 hours, slowly add a solution of tert-butylamine (1.5 equiv) and a non-nucleophilic base like triethylamine (2.0 equiv). Allow the reaction to warm to room temperature and stir until completion. Purify the resulting N-tert-butyl-3-bromo-4-fluorobenzamide by extraction and chromatography.
- Lithiation and Borylation: Add the purified bromo-amide (1.0 equiv) to a flask with anhydrous THF under an inert atmosphere (Argon or Nitrogen). Cool the solution to -78°C. Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the low temperature to generate the organolithium species.
 - Expertise: The temperature of -78°C is critical to prevent side reactions and ensure regioselective metal-halogen exchange.
- After stirring for 30-60 minutes at -78°C, add triisopropyl borate (1.5 equiv) dropwise. The borate ester is used instead of trimethyl borate to reduce the rate of undesired secondary reactions.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Hydrolysis: Cool the mixture to 0°C and quench the reaction by slowly adding aqueous HCl (e.g., 2 M) until the pH is acidic (~pH 2). Stir vigorously for 1-2 hours to hydrolyze the boronate ester to the final boronic acid.
- Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield the final white solid product.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to form biaryl or aryl-heteroaryl structures, which are common motifs in pharmaceuticals.[15][16]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Representative Suzuki-Miyaura Reaction

This protocol provides a robust starting point for coupling (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid with a generic aryl bromide (Ar-Br).

- Reagent Preparation: To a dry Schlenk flask or microwave vial, add the aryl bromide (1.0 equiv), (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid (1.2-1.5 equiv), a palladium catalyst, and a base.
 - Catalyst Choice (Expertise): For general reactivity, $\text{Pd}(\text{PPh}_3)_4$ (3-5 mol%) is a reliable choice. For more challenging or sterically hindered couplings, advanced Buchwald-type ligands (e.g., XPhos, SPhos) with a palladium source like $\text{Pd}_2(\text{dba})_3$ or $\text{Pd}(\text{OAc})_2$ are superior.[15]
 - Base Choice (Causality): A base is essential to activate the boronic acid by forming the more nucleophilic "ate" complex.[17] Aqueous potassium carbonate (K_2CO_3) or potassium

phosphate (K_3PO_4) (2-3 equiv) are commonly used. The choice of base can significantly impact yield and should be screened for optimization.

- **Solvent and Degassing:** Add a suitable solvent system, typically a mixture like 1,4-Dioxane/ H_2O (4:1) or THF/ H_2O (2:1). The presence of water is often crucial for the solubility of the base and for facilitating the transmetalation step.[15][18] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
- **Reaction:** Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100°C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- **Workup and Purification:** Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography on silica gel.

Safety, Handling, and Storage

Proper handling of this reagent is essential for laboratory safety. The following information is synthesized from Safety Data Sheets (SDS).[10][19][20]

Hazard Class	GHS Code	Statement	Source(s)
Skin Irritation	H315	Causes skin irritation.	[10][21]
Eye Irritation	H319	Causes serious eye irritation.	[10][21]
Respiratory Irritation	H335	May cause respiratory irritation.	[10][22]

Precautionary Measures:

- **Engineering Controls:** Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[10][22] Ensure safety showers and eyewash stations are readily accessible.[10]

- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[10][22] If dust is generated, a suitable respirator may be necessary. [19]
- Handling: Avoid all personal contact, including inhalation of dust.[19] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][10] Recommended storage is often refrigerated (2-8°C).[10]
- Spills & Disposal: In case of a spill, clean up using dry procedures to avoid generating dust. [19] Dispose of contents/container in accordance with local, regional, and national regulations.[10]

Conclusion

(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is a sophisticated and highly functionalized building block with significant applications in drug discovery and medicinal chemistry. Its strategic combination of a reactive boronic acid, a metabolically robust fluorine substituent, and a solubility-modulating carbamoyl group makes it an invaluable tool for synthesizing complex molecular targets. By understanding its properties and applying the robust protocols detailed in this guide, researchers can effectively leverage this reagent to accelerate the development of next-generation pharmaceuticals.

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